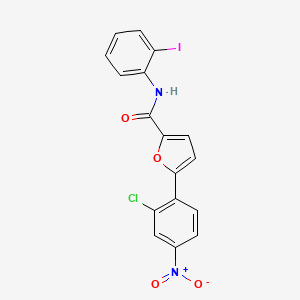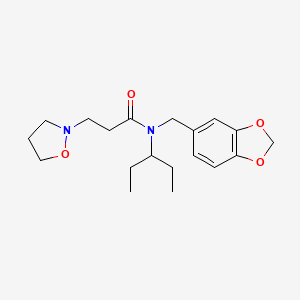
5-(4-chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
説明
5-(4-chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, commonly known as CCT or CCT137690, is a small molecule inhibitor that has been extensively researched for its potential applications in cancer treatment. CCT works by inhibiting the activity of a protein called Mps1, which is involved in cell division and plays a critical role in the formation of new cancer cells.
作用機序
CCT works by inhibiting the activity of Mps1, which is involved in the formation of new cancer cells. Mps1 plays a critical role in the spindle checkpoint pathway, which ensures that chromosomes are properly aligned during cell division. By inhibiting the activity of Mps1, CCT disrupts this process and prevents the formation of new cancer cells.
Biochemical and Physiological Effects:
CCT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Mps1, CCT has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, and to reduce the size of tumors in animal models.
実験室実験の利点と制限
One of the advantages of CCT is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. In addition, CCT has been shown to be effective against a wide range of cancer types, which makes it a promising candidate for further research. However, one of the limitations of CCT is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on CCT. One area of interest is the development of more potent and selective inhibitors of Mps1. Another area of interest is the combination of CCT with other cancer drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is a need for further research on the safety and efficacy of CCT in humans, including clinical trials to determine its optimal dosage and potential side effects.
Conclusion:
In conclusion, CCT is a promising small molecule inhibitor that has been extensively researched for its potential applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CCT is needed to fully understand its potential as a cancer treatment.
科学的研究の応用
CCT has been extensively researched for its potential applications in cancer treatment. Several studies have shown that CCT inhibits the activity of Mps1, which is involved in the formation of new cancer cells. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and leukemia. In addition, CCT has been shown to be effective in combination with other cancer drugs, such as taxanes and platinum compounds.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11(12-5-3-2-4-6-12)20-15(18-19-16(20)21)13-7-9-14(17)10-8-13/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWAUUVCWMSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4080164.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4080172.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-methyl-1H-pyrazole](/img/structure/B4080183.png)
![(2,5-dimethoxyphenyl)[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)phenyl]methanone](/img/structure/B4080184.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4080189.png)
![3-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B4080194.png)
![2-chloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4080204.png)
![N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4080210.png)
![N-[2-(methylthio)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4080215.png)
![1'-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4080228.png)


![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080254.png)
![ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate](/img/structure/B4080265.png)